molecular formula C8H7N3O2S B1596734 Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate CAS No. 244014-85-5

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B1596734
CAS No.: 244014-85-5
M. Wt: 209.23 g/mol
InChI Key: PSFBMJMQOVCYFD-UHFFFAOYSA-N
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Description

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound featuring a fused thienopyrazine core with an amine group at position 7 and a methyl ester at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, enabling functionalization at the 7-position with diverse (hetero)aryl groups .

Properties

IUPAC Name

methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFBMJMQOVCYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374907
Record name methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244014-85-5
Record name methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its notable biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound features a thieno[2,3-b]pyrazine core structure, which is characterized by a fused ring system containing sulfur and nitrogen atoms. Its molecular formula is C₈H₈N₂O₂S, with a molecular weight of approximately 209.23 g/mol. The compound's synthesis typically involves multi-step organic reactions, including Pd-catalyzed C–N cross-coupling methods that yield various derivatives with potentially enhanced biological activity .

Anticancer Properties

This compound has shown promising cytotoxic effects against several tumor cell lines. Research indicates that it may interfere with critical cellular processes essential for tumor growth and proliferation .

A study evaluating its effects on human tumor cell lines found that the compound exhibited significant inhibitory activity, with GI50 values below 11 µM for gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cells. Notably, it demonstrated selectivity against these cancer cells while showing minimal toxicity to non-tumor cell lines .

Cell LineGI50 (µM)Toxicity to Vero Cells
AGS (Gastric Adenocarcinoma)≤ 11Low
CaCo-2 (Colorectal Adenocarcinoma)≤ 11Low
MCF7 (Breast Carcinoma)Not reportedLow
NCI-H460 (Lung Carcinoma)Not reportedLow

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways associated with inflammation, although further research is required to elucidate the specific mechanisms involved .

The mechanism of action of this compound appears to involve interactions with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer signaling pathways. The compound's structure allows it to bind effectively to the active sites of these enzymes, thereby blocking their activity and inhibiting cell proliferation .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 0.99 to 9.99 µM .
  • Structure-Activity Relationship : Research focusing on derivatives of this compound revealed that modifications in the substituents at the amino group could enhance its biological activity. For example, methoxylated derivatives showed improved selectivity and potency against certain tumor cell lines .

Scientific Research Applications

Antitumor Activity

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has demonstrated promising anticancer properties in several studies:

  • Cell Lines Tested :
    • Gastric adenocarcinoma (AGS)
    • Colorectal adenocarcinoma (CaCo-2)
    • Breast carcinoma (MCF7)
    • Non-small-cell lung carcinoma (NCI-H460)

In vitro assays revealed that certain derivatives exhibited selective cytotoxicity against these cancer cell lines while showing minimal toxicity to non-tumor cells (Vero cell line) . The most active compounds showed a GI50 value as low as 7.8 µM against AGS cells .

Other Scientific Applications

  • Medicinal Chemistry :
    • Research is ongoing to explore its potential as a therapeutic agent beyond oncology, including anti-inflammatory properties .
  • Material Science :
    • The compound is being investigated for its use in developing new materials with specific electronic or optical properties due to its heterocyclic structure .
  • Biological Interaction Studies :
    • Molecular docking simulations are employed to study the binding affinity of this compound with various biological targets involved in cancer progression .
Cell LineGI50 Value (µM)SelectivityToxicity to Non-Tumor Cells
AGS≤ 11YesMinimal
CaCo-2≤ 11YesMinimal
MCF7Not specifiedN/AMinimal
NCI-H460Not specifiedN/AMinimal

Case Studies

  • Study on Antitumor Activity :
    A study published in Molecules highlighted the synthesis of novel derivatives of this compound and their evaluation against various tumor cell lines, demonstrating effective growth inhibition with selectivity against cancerous cells while sparing normal cells .
  • Interaction Studies :
    Research utilizing molecular docking techniques indicated that the compound binds effectively to enzymes critical for tumor metabolism, suggesting its role as a potential lead compound in drug development .

Chemical Reactions Analysis

Buchwald–Hartwig Cross-Coupling Reactions

This compound undergoes Pd-catalyzed C–N coupling with (hetero)aryl halides to form methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives. Key conditions and outcomes include:

ReagentCatalyst SystemLigandSolventYield (%)Product Example (Compound)
2-Methoxyphenyl iodidePd(OAc)₂/XantphosXantphosToluene65%2b
3,5-DimethoxyanilinePd₂(dba)₃/BINAPBINAPDMF80%2g
2-NitrobenzenePd(OAc)₂/XantphosXantphosToluene60%2o

Mechanistic Notes :

  • Electron-withdrawing groups (EWGs) on the pyrazine ring enhance coupling efficiency .

  • Cs₂CO₃ is typically used as a base to deprotonate the amine and promote oxidative addition .

Bromination for Further Functionalization

The amine group can be replaced via diazotization-bromination to yield methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b ), enabling subsequent coupling with (hetero)arylamines:

Reaction Conditions :

  • Reagents: tt-BuONO, CuBr₂ in CH₃CN at 0°C → RT

  • Yield: 50%

  • Product: 1b (white solid, m.p. 161–163°C) with 1H^1H NMR δ 3.95 (s, OMe), 8.87–8.97 (HetArH) .

Nucleophilic Aromatic Substitution (NAS)

The brominated derivative (1b ) participates in NAS with amines under metal-free conditions:

AmineConditionsYield (%)Product Application
4-MethoxyanilineCs₂CO₃, DMSO, 80°C, 4 h75%Antitumor agent precursors
3-AminopyridineK₂CO₃, DMF, 100°C, 6 h68%Heterocyclic extended systems

Key Observation : Steric hindrance from substituents on the amine reduces reaction rates.

Cyclization Reactions

Intramolecular cyclization forms fused polycyclic systems (e.g., pyrido[1,2-a]pyrido[2',3':4,5]thieno[3,2-d]pyrimidin-6-ones):

  • Conditions : Cs₂CO₃, DMF, 120°C, 8–12 h .

  • Mechanism : Electrophilic attack followed by HBr elimination and cyclization .

Derivatization for Biological Evaluation

Derivatives exhibit notable antitumor activity:

CompoundCell Line (GI₅₀, μM)Selectivity Ratio (Tumor/Non-Tumor)
2b AGS: 9.23.5× (Vero cells)
2g CaCo-2: 11.02.8×

Structure–Activity Relationship :

  • Methoxy groups at ortho positions enhance cytotoxicity .

  • Nitro substituents improve selectivity for colorectal adenocarcinoma .

Stability and Handling

  • Storage : Stable at room temperature under inert gas (Ar/N₂) .

  • Decomposition : Avoid prolonged exposure to moisture or strong acids/bases .

This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for synthesizing targeted anticancer agents. Experimental protocols and yields are highly dependent on electronic and steric factors, necessitating tailored conditions for optimal results.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate derivatives vary primarily in the substituents at the 7-position. Key analogues include:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, HRMS) Biological Activity (GI50, µM) Selectivity
2b: Methyl 7-[(2-Methoxyphenyl)amino] 2-OMe 65 186–188 δ 3.78 (s, OMe), 8.77 (NH); HRMS [M+H]+: 346.0856 7.8 (AGS) Selective for AGS
2f: Methyl 7-[(3,4-Dimethoxyphenyl)amino] 3,4-diOMe 86 Not reported HRMS [M+H]+: 376.0967 (calc.); red solid 11.0 (CaCo-2) Selective for CaCo-2
2g: Methyl 7-[(3,5-Dimethoxyphenyl)amino] 3,5-diOMe 80 Not reported ¹H NMR δ 3.82 (s, OMe); HRMS [M+H]+: 376.0967 7.8 (AGS) Selective for AGS
2n: Methyl 7-[(4-Cyanophenyl)amino] 4-CN Quantitative Not reported Yellow solid; HRMS [M+H]+: 327.0655 Not reported N/A
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Ethyl ester (vs. methyl) N/A N/A CAS 56881-21-1; commercial availability N/A N/A

Key Observations :

  • Electron-Donating Groups (e.g., OMe) : Methoxy-substituted derivatives (2b, 2f, 2g) exhibit enhanced antitumor activity, with GI50 values as low as 7.8 µM. The 3,5-dimethoxy analogue (2g) shows high selectivity for AGS cells .
  • Ester Variants : Replacing the methyl ester with an ethyl group () may alter solubility or metabolic stability, though biological data for ethyl variants are unavailable.

Preparation Methods

Pd-Catalyzed Buchwald-Hartwig Cross-Coupling Approach

One of the most prominent methods for synthesizing methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate involves palladium-catalyzed C-N bond formation via Buchwald-Hartwig cross-coupling. This method has been extensively studied for the synthesis of various methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, including the parent amino compound.

  • Starting materials: Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate or methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate.
  • Catalyst: Palladium complexes, often Pd(OAc)2 or Pd2(dba)3.
  • Ligands: Phosphine ligands tailored to substrate electronic properties.
  • Conditions: Varied solvents (e.g., toluene, dioxane), bases (e.g., NaOtBu), and temperatures optimized for yield.
  • Yields: Good to excellent, ranging from 50% up to quantitative yields depending on substrate and conditions.

This method allows for the selective introduction of amino groups or (hetero)arylamino substituents at the 7-position of the thieno[2,3-b]pyrazine core, providing a versatile platform for further functionalization and biological evaluation.

One-Pot Cyclization and Azide-Alkyne Cycloaddition Methods

An alternative and efficient strategy involves the use of methyl 7-azidothieno[2,3-b]pyrazine-6-carboxylate as a key intermediate. This compound undergoes:

  • One-pot cyclization: Mild conditions enable the formation of annulated pyrazinothienotriazolopyrimidinones.
  • [2+3] Cycloaddition: Regioselective copper-free azide-alkyne cycloaddition yields triazolothieno[2,3-b]pyrazine-6-carboxylates with high selectivity and no metal catalyst requirement.

This approach is notable for its operational simplicity, mild reaction conditions, and high regioselectivity, making it attractive for synthesizing complex heterocycles related to this compound derivatives.

Data Table 1: Stock Solution Preparation of this compound

Amount of Compound 1 mg 5 mg 10 mg
Volume for 1 mM 4.7794 mL 23.8971 mL 47.7943 mL
Volume for 5 mM 0.9559 mL 4.7794 mL 9.5589 mL
Volume for 10 mM 0.4779 mL 2.3897 mL 4.7794 mL

Note: Volumes correspond to the amount of DMSO required to achieve the specified molarity for each amount of compound.

Summary of Key Research Findings

Preparation Method Key Features Advantages References
Pd-Catalyzed Buchwald-Hartwig Cross-Coupling C-N bond formation via Pd catalysis; varied ligands and solvents High yields; versatile for different substituents
One-Pot Cyclization & Azide-Alkyne Cycloaddition Mild, regioselective, metal-free cycloaddition Operational simplicity; regioselectivity
Formulation for Biological Studies Stepwise solvent addition for clear solutions Ensures compound solubility and stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate?

  • Methodological Answer : The compound is synthesized via Pd-catalyzed Buchwald–Hartwig cross-coupling. For example, coupling this compound with (hetero)arylhalides or brominated derivatives with (hetero)arylamines yields target molecules in 50–100% yields. Reaction optimization involves selecting ligands (e.g., Xantphos) and solvents (e.g., toluene, DMF) based on substrate electronic properties . Regioselective synthesis methods, such as condensation of 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile, have also been employed to achieve structural specificity .

Q. How is the purity and structural integrity of the compound confirmed?

  • Methodological Answer : Structural characterization relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS for verification of molecular weight and functional groups. For example, 1H^1 \text{H} NMR peaks at δ 2.24–8.01 ppm confirm aromatic and methyl ester protons, while HRMS validates the molecular formula (e.g., C8_8H7_7N3_3O2_2S) . Purity is assessed via column chromatography to separate byproducts (e.g., tricyclic lactones formed during Sonogashira coupling) .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodological Answer : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard. For polar byproducts (e.g., lactones from 6-endo-dig cyclization), repeated chromatography or recrystallization in DMF/water mixtures improves yield .

Advanced Research Questions

Q. How do electronic properties of substrates influence reaction conditions in cross-coupling reactions?

  • Methodological Answer : Electron-deficient arylhalides require polar aprotic solvents (e.g., DMF) and strong-donor ligands (e.g., BINAP) to stabilize Pd intermediates. Conversely, electron-rich substrates react efficiently in toluene with Xantphos, enhancing oxidative addition kinetics. For example, methoxylated arylhalides in achieved quantitative yields under tailored conditions .

Q. What strategies mitigate byproduct formation during Sonogashira coupling of brominated derivatives?

  • Methodological Answer : Byproducts like tricyclic lactones arise from 6-endo-dig cyclization of alkynylated intermediates. Mitigation involves:

  • Temperature control : Lower temperatures (60°C) reduce cyclization rates.
  • Catalyst tuning : Pd(PPh3_3)4_4/CuI with Et3_3N minimizes side reactions .
  • Post-reaction separation : Sequential chromatography isolates the primary product .

Q. How does structural modification (e.g., methoxylation) affect antitumor activity and selectivity?

  • Methodological Answer : Methoxylation at the 3,4- or 3,5-positions enhances selectivity against gastric (AGS) and colorectal (CaCo-2) adenocarcinoma cells (GI50_{50} ≤ 11 µM). SAR studies in showed that electron-donating groups improve membrane permeability and target engagement, while maintaining low toxicity in non-tumor Vero cells .

Q. What analytical methods assess the compound’s mechanism in cell cycle disruption?

  • Methodological Answer : Flow cytometry with propidium iodide staining reveals cell cycle profiles. For example, compound 2g (GI50_{50} = 7.8 µM) caused atypical cell cycle distribution in AGS cells, suggesting non-apoptotic mechanisms. Apoptosis assays (Annexin V/PI) confirmed necrosis or autophagy as primary pathways .

Q. How are computational tools (e.g., SHELX) applied in crystallographic studies of related heterocycles?

  • Methodological Answer : SHELXL refines small-molecule crystal structures using high-resolution data. For example, intermolecular C–H⋯O/N hydrogen bonds and π–π stacking (3.6–3.7 Å) stabilize methyl pyrido[2,3-b]pyrazine-3-carboxylate crystals, validated via SHELX-driven density maps .

Notes

  • Structural analogs (e.g., ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate) require strict safety protocols (P280/P305+P351+P338) due to flammability and toxicity .
  • For experimental phasing in crystallography, SHELXC/D/E pipelines are recommended for robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
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